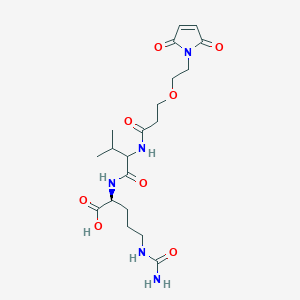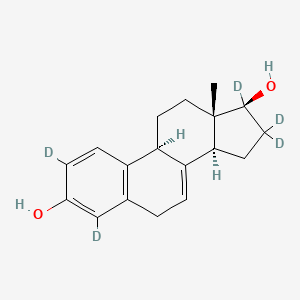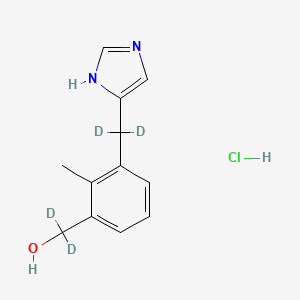
D-Fructose-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Fructose-13C2 is a stable isotope-labeled compound of D-Fructose, where two carbon atoms are replaced with the 13C isotope. This compound is widely used in biochemical research due to its ability to trace metabolic pathways and study the kinetics of cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of D-Fructose-13C2 involves the introduction of 13C isotope labeling by chemical synthesis. This can be achieved through selective synthesis of 13C labels. The process typically involves using a 13C-labeled starting material and performing a series of chemical reactions to incorporate the isotope into the D-Fructose molecule .
Industrial Production Methods
Industrial production of this compound can be achieved through biofermentation. In this method, a carbon source labeled with 13C is used to grow specific microorganisms that synthesize this compound. This method is advantageous as it allows for the production of large quantities of the labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
D-Fructose-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and the transformation of the compound in biological systems .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation, but typically involve aqueous solutions and controlled temperatures .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce D-Glucose-13C2, while reduction reactions may yield D-Sorbitol-13C2 .
Aplicaciones Científicas De Investigación
D-Fructose-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study carbon metabolic pathways and the kinetics of chemical reactions.
Biology: Helps in understanding the metabolism of sugars and their role in cellular processes.
Medicine: Used in metabolic studies to investigate diseases like diabetes and metabolic disorders.
Industry: Applied in the production of labeled compounds for research and development.
Mecanismo De Acción
The mechanism of action of D-Fructose-13C2 involves its incorporation into metabolic pathways where it acts as a tracer. By tracking the labeled carbon atoms, researchers can study the transformation and utilization of fructose in various biochemical processes. The molecular targets and pathways involved include glycolysis and the pentose phosphate pathway .
Comparación Con Compuestos Similares
Similar Compounds
- D-Fructose-1,6-13C2
- D-Fructose-2-13C
- D-Fructose-6-13C
- D-Fructose-d12
Uniqueness
D-Fructose-13C2 is unique due to its specific labeling of two carbon atoms, which allows for detailed tracing of metabolic pathways. Compared to other labeled fructose compounds, this compound provides more precise information on the transformation and utilization of fructose in biological systems .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,2-13C2)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2+1,4+1 |
Clave InChI |
BJHIKXHVCXFQLS-DJNMHOOTSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([13C](=O)[13CH2]O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


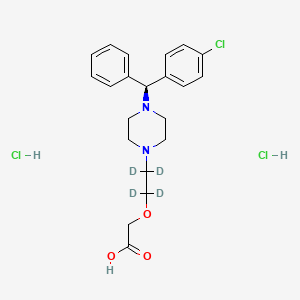
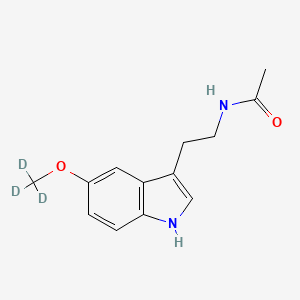
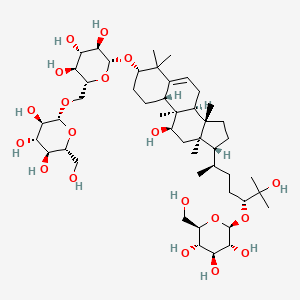
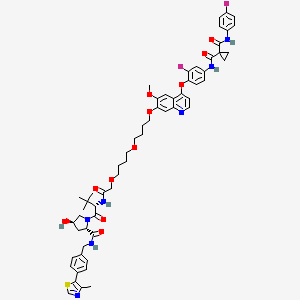
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)



![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)
